molecular formula C12H11IN2O B12934535 3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one

3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one

Cat. No.: B12934535
M. Wt: 326.13 g/mol
InChI Key: IZEFATKAWJIAGA-UHFFFAOYSA-N
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Description

3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one is a complex organic compound belonging to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This specific compound features a unique structure with an iodine atom at the 3rd position and a fused pyrrolo-diazepine ring system, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve continuous flow synthesis, which allows for efficient and scalable production of benzodiazepines .

Chemical Reactions Analysis

3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the desired transformations. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neurons, and ultimately, a calming effect on the nervous system .

Comparison with Similar Compounds

3-Iodo-6,7,8,9-tetrahydro-11H-benzo[e]pyrrolo[1,2-a][1,4]diazepin-11-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which includes an iodine atom and a fused pyrrolo-diazepine ring system, potentially leading to distinct pharmacological properties and applications.

Properties

Molecular Formula

C12H11IN2O

Molecular Weight

326.13 g/mol

IUPAC Name

9-iodo-1,2,3,4-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-6-one

InChI

InChI=1S/C12H11IN2O/c13-11-6-5-10-12(16)14-9-4-2-1-3-8(9)7-15(10)11/h5-7H,1-4H2

InChI Key

IZEFATKAWJIAGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC(=O)C3=CC=C(N3C=C2C1)I

Origin of Product

United States

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